Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The chemical reactions involving thiazole derivatives are diverse and can lead to a wide range of compounds with different properties .Scientific Research Applications
Synthesis and Evaluation as Antioxidant and Anti-inflammatory Agents
Research focused on synthesizing alternative antioxidant and anti-inflammatory agents has led to the development of benzofused thiazole derivatives, which include structures similar to Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. These compounds were prepared via cyclocondensation reactions and evaluated for their in vitro antioxidant and anti-inflammatory activities. Initial studies indicated that specific derivatives exhibited significant anti-inflammatory activity compared to standard references. Furthermore, all tested compounds demonstrated potential antioxidant activity against various reactive species, highlighting their promising therapeutic potential in managing oxidative stress and inflammation (Raut et al., 2020).
Role in Heterocyclic Compound Synthesis
The compound under discussion is structurally related to thiazolidinone and thiazole derivatives, which have been extensively studied for their capacity to serve as precursors in the synthesis of a wide range of heterocyclic compounds. These heterocycles possess significant biological activities, including anticancer, antiviral, and antimicrobial properties. The versatility of these structures in chemical reactions makes them valuable scaffolds for developing new therapeutic agents and understanding biological mechanisms at the molecular level (Gomaa & Ali, 2020).
Applications in Medicinal Chemistry
Compounds structurally related to this compound have been explored for their medicinal chemistry applications, particularly in the synthesis of pharmaceuticals targeting a broad spectrum of diseases. The thiazolidin-4-one nucleus, along with its functionalized analogs, has shown great pharmacological importance and is found in several commercial pharmaceuticals. Studies suggest these derivatives have a promising future in medicinal chemistry due to their potential activities against various diseases, making them an interesting template for the evaluation of new therapeutic agents (Santos et al., 2018).
Antitumor Activity
Imidazole derivatives, including structures similar to the compound , have been reviewed for their antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown potential in preclinical testing stages. Their structures are intriguing for the synthesis of compounds with diverse biological properties, indicating the role of such derivatives in developing new antitumor drugs and understanding cancer biology at a molecular level (Iradyan et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with multiple receptors . These interactions contribute to their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known for their ability to bind with high affinity to multiple receptors . This binding can lead to various changes in the cellular environment, contributing to the compound’s diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity being expressed.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a significant impact at the molecular and cellular levels.
Future Directions
Thiazole derivatives, including Ethyl 4-amino-3-benzyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .
Properties
IUPAC Name |
ethyl 4-amino-3-benzyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-2-17-12(16)10-11(14)15(13(18)19-10)8-9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPXNBEMVUQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148435 | |
Record name | Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312922-30-8 | |
Record name | Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312922-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-amino-2,3-dihydro-3-(phenylmethyl)-2-thioxo-5-thiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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